molecular formula C17H15ClN2O2 B2953364 N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride CAS No. 2365419-29-8

N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride

Cat. No.: B2953364
CAS No.: 2365419-29-8
M. Wt: 314.77
InChI Key: WGADAAJANZWPBJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride is a chemical compound with the molecular formula C17H15ClN2O2 It is known for its unique structure, which includes both an amino group and a hydroxyl group attached to a phenyl ring, as well as a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride typically involves the reaction of 5-amino-2-hydroxybenzoic acid with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the naphthalene moiety can intercalate into DNA, potentially disrupting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-hydroxyphenyl)benzamide
  • N-(5-Amino-2-hydroxyphenyl)anthracene-2-carboxamide

Uniqueness

N-(5-Amino-2-hydroxyphenyl)naphthalene-2-carboxamide hydrochloride stands out due to its unique combination of functional groups and its naphthalene backbone. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-amino-2-hydroxyphenyl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2.ClH/c18-14-7-8-16(20)15(10-14)19-17(21)13-6-5-11-3-1-2-4-12(11)9-13;/h1-10,20H,18H2,(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGADAAJANZWPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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